4-Bromopyrazolo[1,5-a]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromopyrazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a fused ring structure that includes both pyrazole and pyridine rings, with a bromine atom at the 4-position and an amine group at the 7-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyrazolo[1,5-a]pyridin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine scaffold. The reaction conditions often include the use of microwave irradiation to enhance the efficiency and yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Bromopyrazolo[1,5-a]pyridin-7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazolo[1,5-a]pyridines, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
4-Bromopyrazolo[1,5-a]pyridin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Mechanism of Action
The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromopyrazolo[1,5-a]pyridin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: Another fused ring system with similar structural features but different biological activities and applications.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a similar fused ring structure but different functional groups and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom and amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6BrN3 |
---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H,9H2 |
InChI Key |
XTKMILZUBVWVHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CC=NN2C(=C1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.